

Advanced Spectroscopic Characterization: FTIR Profiling of -Methyl- -phenylpropionamide

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Compound of Interest

Compound Name: *Benzenepropanamide, 2-Methyl-*

CAS No.: 103028-79-1

Cat. No.: B600081

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Executive Summary & Application Context

-Methyl-

-phenylpropionamide (also known as 2-methyl-3-phenylpropanamide) is a critical marker in the forensic profiling of amphetamine-type stimulants. Structurally, it serves as a stable intermediate or byproduct in the Leuckart synthesis route, specifically arising from the hydrolysis of Leuckart intermediates or incomplete amidation sequences starting from Phenyl-2-Propanone (P2P).

For drug development professionals and forensic chemists, rapid identification of this amide distinguishes "masked" precursors from active pharmaceutical ingredients (APIs). While GC-MS remains the gold standard for confirmatory structure elucidation, Fourier Transform Infrared Spectroscopy (FTIR)—particularly in Attenuated Total Reflectance (ATR) mode—offers an unparalleled speed-to-result ratio for screening solid bulk samples.

This guide provides a definitive spectral profile, a comparative performance analysis against GC-MS and Raman, and a validated SOP for spectral acquisition.

Technical Deep Dive: Spectral Profiling

The FTIR spectrum of

-methyl-

-phenylpropionamide is defined by the interplay between its primary amide functionality and the monosubstituted aromatic ring.

Theoretical Band Assignments

The following table synthesizes the expected absorption bands based on functional group mechanics. These values serve as the primary diagnostic criteria for identification.

Functional Group	Vibration Mode	Wavenumber ()	Intensity	Diagnostic Note
Primary Amide (-CONH ₂)	N-H Stretching (Asym/Sym)	3350 – 3180	Medium/Strong	Appears as a distinct "doublet". Differentiates from secondary amides (single band).
Amide I	C=O Stretching	1680 – 1640	Very Strong	The most dominant feature. Lower frequency than ketones (P2P ~1715) due to resonance.
Amide II	N-H Bending (Scissoring)	1620 – 1590	Strong	Often overlaps with aromatic C=C stretches; confirms amide vs. ketone.
Aromatic Ring	C-H Stretching	> 3000 (3080-3020)	Weak	Sharp shoulders above the aliphatic region.
Alkyl Chain	C-H Stretching (CH ₃ /CH ₂)	2980 – 2870	Medium	Standard aliphatic profile; less diagnostic but confirms alkyl backbone.
Aromatic Ring	Out-of-Plane (oop) Bending	750 & 700	Strong	Characteristic two-peak pattern for mono-

substituted
benzene rings.

Mechanistic Insight: The "Amide Shift"

Expert Insight: In differentiating this impurity from the starting material (P2P), focus on the Carbonyl Region (1750–1600

).

- P2P (Ketone): Shows a sharp, singlet carbonyl peak around 1715

.

- Propionamide (Amide): The carbonyl band shifts to ~1650–1680

(Amide I) and is accompanied by the Amide II band (~1600

).

- Causality: The resonance delocalization of the nitrogen lone pair into the carbonyl group weakens the C=O bond, lowering its force constant and vibrational frequency compared to the pure ketone.

Comparative Analysis: FTIR vs. Alternatives

This section objectively compares ATR-FTIR against GC-MS (Confirmatory) and Raman (Complementary) to justify equipment selection.

Performance Matrix

Feature	ATR-FTIR	GC-MS	Raman Spectroscopy
Primary Utility	Rapid Screening / Bulk ID	Definitive Structure / Trace Analysis	Non-Invasive Screening (through glass)
Sample Prep	None (Direct Solid Contact)	Extraction & Derivatization (often required)	None (Point-and-Shoot)
Specificity	High (Functional Groups)	Ultra-High (Molecular Fingerprint)	High (Structural Backbone)
Limit of Detection	~1-5% (Bulk component)	ppm / ppb levels	~1-5%
Throughput	< 1 minute/sample	20-40 mins/sample	< 1 minute/sample
Key Limitation	Water interference; mixture complexity	Destructive; high maintenance	Fluorescence interference in colored samples

Decision Logic for Method Selection

Use FTIR when:

- You have a visible solid powder or crystalline residue.
- Immediate "Go/No-Go" classification is required.
- Differentiation between salt forms (e.g., HCl vs. Sulfate) is needed (far-IR region).

Use GC-MS when:

- The sample is a complex biological matrix or liquid mixture.
- The amide is a trace impurity (<1%) in a larger drug seizure.
- Legal defensibility requires mass spectral fragmentation data.

Validated Experimental Protocol (SOP)

Objective: Acquire a reproducible spectrum of

-methyl-

-phenylpropionamide using ATR-FTIR.

Equipment & Reagents

- Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Nicolet iS50).
- Accessory: Diamond or ZnSe ATR Crystal (Single bounce).
- Solvent: Isopropanol or Ethanol (analytical grade) for cleaning.
- Reference Standard: Certified Reference Material (CRM) of 2-methyl-3-phenylpropanamide (if available) for library matching.

Step-by-Step Workflow

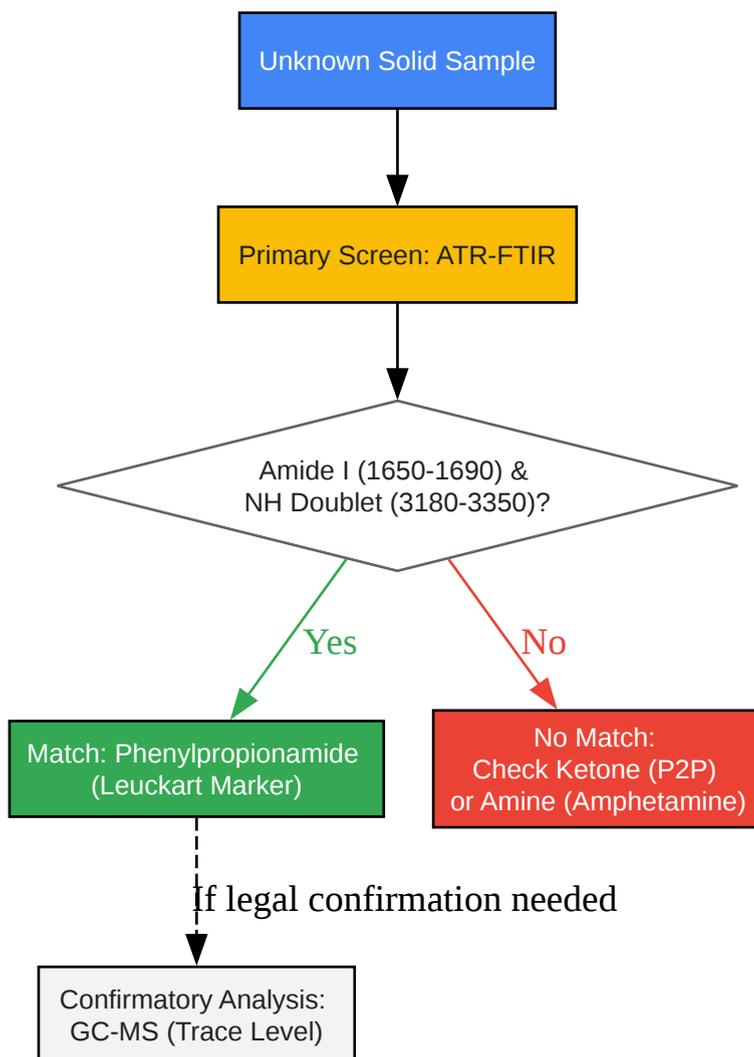
- System Initialization:
 - Ensure detector (DTGS or MCT) is cooled/stabilized.
 - Set resolution to 4
and accumulation to 16 scans (balance signal-to-noise vs. speed).
 - Self-Validation: Check energy throughput meter; value should be stable.
- Background Acquisition:
 - Clean crystal with Isopropanol; allow to dry completely.
 - Acquire "Air Background" spectrum.
 - Check: Ensure no residual peaks (CO₂ doublet at 2350
is normal but should be minimized by purging).

- Sample Loading:
 - Place ~2-5 mg of the solid powder directly onto the center of the ATR crystal.
 - Crucial Step: Apply pressure using the anvil/arm.
 - Causality: High pressure ensures intimate contact between the solid and the crystal, maximizing the evanescent wave penetration and peak intensity. Poor contact yields a noisy, low-absorbance spectrum.
- Data Collection:
 - Scan sample from 4000 to 600
 - Perform ATR Correction (software algorithm) to account for penetration depth dependence on wavelength (optional but recommended for library matching with transmission databases).
- Post-Run Cleaning:
 - Wipe crystal immediately with solvent.
 - Validation: Run a quick "preview" scan to ensure the baseline has returned to 100% transmittance before the next sample.

Visualizations & Workflows

Analytical Workflow for Impurity Identification

This diagram outlines the logical flow for processing a sample suspected of containing Leuckart intermediates.

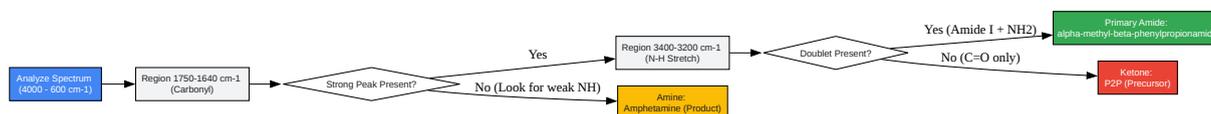


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Caption: Figure 1. Triage workflow for identifying Leuckart synthesis markers using FTIR as the primary gatekeeper.

Spectral Decision Tree

This diagram guides the analyst through interpreting the specific bands to distinguish the amide from its precursors.



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Caption: Figure 2. Spectral interpretation logic for differentiating amides from ketones and amines.

References

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Sources

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